molecular formula C10H13N5 B179712 4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile CAS No. 90973-23-2

4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile

Cat. No.: B179712
CAS No.: 90973-23-2
M. Wt: 203.24 g/mol
InChI Key: DIMBMIZSLPVIKY-UHFFFAOYSA-N
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Description

4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile is a versatile pyrimidine-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Pyrimidine derivatives are well-established as key structural motifs in nucleic acids and vitamins and are known to exhibit a broad spectrum of biological activities . This specific compound serves as a valuable building block for the synthesis of more complex molecules targeting various disease pathways. Scientific research highlights the relevance of this pyrimidine core in the development of compounds with potential as GPR119 agonists, VEGFR-2 tyrosine kinase inhibitors, and antitumor agents . The structural features of the compound, including the piperidine substituent and the carbonitrile group, make it a suitable intermediate for further chemical modification and exploration of structure-activity relationships (SAR) . Its well-defined molecular architecture, confirmed by single-crystal X-ray diffraction studies which show the molecule forms sheets in the crystal structure via N-H···N hydrogen bonds, provides a robust foundation for rational drug design . Researchers utilize this compound in the investigation of novel therapeutic agents, leveraging the pyrimidine pharmacophore's capacity to interact with diverse biological targets.

Properties

IUPAC Name

4-amino-2-piperidin-1-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c11-6-8-7-13-10(14-9(8)12)15-4-2-1-3-5-15/h7H,1-5H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMBMIZSLPVIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383240
Record name 4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90973-23-2
Record name 4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID60383240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-piperidin-1-yl-pyrimidine-5-carbonitrile
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Biological Activity

4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and an amino group that contribute to its pharmacological properties. Recent studies have highlighted its potential as a therapeutic agent in various medical applications, including oncology and receptor modulation.

Structural Characteristics

The molecular formula of this compound is C10H13N5C_{10}H_{13}N_5. The compound crystallizes with one molecule in the asymmetric unit, featuring a chair conformation of the piperidine ring. The dihedral angle between the piperidine and pyrimidine rings is approximately 49.57°, indicating a significant spatial orientation that may influence its biological interactions .

Antitumor Activity

Research has demonstrated that pyrimidine derivatives, including this compound, exhibit notable antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including HeLa and A549 cells. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell growth and survival.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa0.058Inhibition of cell cycle progression
A5490.035Induction of apoptosis
MDA-MB-2310.021Modulation of apoptotic signaling

Receptor Modulation

This compound has also been identified as a multi-target ligand for adenosine receptors (A1R and A2AR) and phosphodiesterase 10A (PDE10A). The compound exhibits inhibitory activity with IC50 values ranging from 2.4 to 10 µM against PDE10A, indicating its potential as a therapeutic agent in conditions modulated by these receptors .

Table 2: Receptor Binding Affinity

TargetIC50 (µM)Ki (nM)
PDE10A2.434
A1R10294
A2AR--

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has revealed that modifications to the piperidine and pyrimidine moieties can significantly affect the biological activity of the compound. For instance, the introduction of electron-donating groups has been shown to enhance receptor affinity and selectivity .

Key Findings:

  • Hydrophobic Interactions: Increasing lipophilicity improves binding affinity to hydrophobic pockets in receptors.
  • Functional Groups: Hydroxyl (-OH) groups on the pyrimidine ring enhance antiproliferative activity against cancer cell lines.

Case Study 1: Antitumor Efficacy in Vivo

In a recent study, mice bearing xenograft tumors were treated with varying doses of this compound. The results indicated a dose-dependent reduction in tumor size, confirming its potential as an effective antitumor agent.

Case Study 2: Multi-target Ligand Development

Another investigation focused on optimizing the compound's affinity for adenosine receptors. By employing computational modeling alongside experimental validation, researchers identified key structural modifications that enhanced selectivity for A1R over other receptor subtypes.

Scientific Research Applications

Anticancer Activity

4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile has been identified as a potent inhibitor of protein kinase B (PKB), which plays a critical role in cell survival and proliferation pathways associated with cancer. Research has shown that derivatives of this compound can inhibit tumor growth in vivo, particularly in human tumor xenografts in nude mice at tolerable doses.

Case Study:
A study demonstrated that modifications to the piperidine ring could enhance selectivity for PKB over related kinases like PKA, resulting in compounds with up to 150-fold selectivity. This selectivity is vital for reducing off-target effects in cancer therapy.

Neurological Applications

The compound also shows promise as an antagonist for A2A adenosine receptors, which are implicated in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. By blocking these receptors, this compound may help mitigate symptoms and slow disease progression.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of PKB
NeuroprotectiveA2A receptor antagonism
AntiviralPotential activity against viral replication
AntimicrobialBroad-spectrum activity against bacterial pathogens

Cardiovascular Applications

Piperidine derivatives have shown efficacy in treating cardiovascular diseases by acting as inhibitors of cAMP-phosphodiesterase. This action enhances the biosynthesis of prostacyclin (PGI2), which has antiaggregatory effects on platelets and could be beneficial in managing pulmonary hypertension.

Synthesis and Experimental Procedures

The synthesis of this compound typically involves nucleophilic substitution reactions where piperidine reacts with chlorinated pyrimidine derivatives under reflux conditions. The yield from such reactions can reach approximately 74% under optimized conditions .

Experimental Procedure:

  • Combine 4-amino-6-chloro-pyrimidine-5-carbonitrile and piperidine in ethanol.
  • Reflux the mixture for several hours.
  • Cool and filter the resulting solid, then recrystallize to obtain pure product.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Pyrimidine-5-carbonitriles exhibit variability in melting points, solubility, and stability depending on substituents. Key analogs include:

Compound Name Substituents (2-position) Melting Point (°C) Purity (%) Yield (%) Key Spectral Features (IR/NMR) Reference
4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile Piperidin-1-yl Not reported Expected: N-H (3300–3400 cm⁻¹), C≡N (2200 cm⁻¹)
4-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-aryl derivatives (6a–6h) Aryl/fluoroaryl groups 178–209 74–100 76–86 N-H stretch (IR), aromatic C-H (NMR)
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile Methylthio 240–243 97 S-C stretch (IR), methyl protons (NMR)
4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile Diethylamino Not reported Aliphatic C-H (NMR), N-H stretch (IR)
4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile 3-Pyridyl Aromatic protons (NMR), C≡N (IR)
4-Amino-2-(phenothiazin-10-yl) derivatives (e.g., 42, 45) Phenothiazine-propylthio 60–62 (precursor) 78 S-C and C≡N stretches (IR)

Key Observations:

  • Piperidinyl vs. Aryl Groups : Piperidine substituents (as in CDK9 inhibitor 12n, mp 254–256°C ) generally confer higher melting points compared to aryl-substituted analogs (mp 178–209°C), likely due to enhanced intermolecular interactions.
  • Electron-Withdrawing Groups : Fluorinated aryl groups (e.g., 3-fluoro-5-(trifluoromethyl)phenyl in 6a–6h) enhance thermal stability and bioactivity .
  • Thioethers : Methylthio derivatives (e.g., ) exhibit distinct solubility profiles, often being water-soluble, which is critical for drug formulation.

Preparation Methods

Reaction Conditions and Protocol

A representative procedure involves refluxing 1.0 g (6.5 mmol) of 4-amino-2-chloropyrimidine-5-carbonitrile with 2.75 g (32.5 mmol) of piperidine in 20 mL of ethanol for 6 hours. The molar ratio of piperidine to chloropyrimidine is critical, typically maintained at 5:1 to ensure complete substitution. After cooling to room temperature and stirring for an additional 2 hours, the product precipitates as a white solid, which is filtered, washed with ethanol, and dried. Recrystallization from acetone yields colorless blocks of the title compound with a reported yield of 74%.

Key Parameters:

  • Solvent: Ethanol (polar protic) enhances nucleophilicity of piperidine.

  • Temperature: Reflux (~78°C for ethanol) balances reaction rate and side-product minimization.

  • Stoichiometry: Excess piperidine (5 eq) drives the reaction to completion.

Mechanistic and Kinetic Considerations

The reaction proceeds via a two-step aromatic nucleophilic substitution (SNAr) mechanism. The chlorine atom’s departure is facilitated by the electron-withdrawing cyano (-C≡N) and amino (-NH2) groups at the 5- and 4-positions of the pyrimidine ring, respectively, which activate the 2-position for substitution. Piperidine, a strong nucleophile, attacks the electrophilic carbon, leading to intermediate formation, followed by deprotonation to restore aromaticity.

Side Reactions and Byproducts

Prolonged heating beyond 6 hours may lead to over-alkylation or decomposition, as evidenced by diminished yields in exploratory trials. The use of aprotic solvents like DMF or DMSO was initially explored but resulted in lower yields due to increased side reactions, prompting the adoption of ethanol as the optimal solvent.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy: Peaks at 3426 cm⁻¹ and 3308 cm⁻¹ confirm N-H stretching vibrations of the amino group, while 2190 cm⁻¹ corresponds to the cyano group. The C=N stretch of the pyrimidine ring appears at 1646 cm⁻¹.

  • ¹H NMR (DMSO-d6): Signals at δ 1.45–1.55 (m, 2H, piperidine CH2), δ 1.65–1.75 (m, 4H, piperidine CH2), and δ 3.85–3.95 (m, 4H, piperidine N-CH2) validate the piperidine substitution. The amino proton resonates as a broad singlet at δ 7.25.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with the piperidine ring adopting a chair conformation. The N3 and C7 atoms deviate from the mean plane of the remaining four piperidine carbons (C5/C6/C8/C9) by -0.2472(2) Å and 0.642(3) Å, respectively, indicating minimal ring puckering.

Process Optimization and Scalability

Solvent Screening

Comparative studies show ethanol outperforms methanol, isopropanol, and acetonitrile in yield and purity. Methanol’s lower boiling point (65°C) slows reaction kinetics, while acetonitrile’s aprotic nature reduces piperidine nucleophilicity.

Industrial-Scale Production

Commercial suppliers like Dideu Industries Group Limited and Sigma-Aldrich produce the compound at scale, with prices ranging from $1.10/g to $713.10/g depending on purity (95–99%) and order quantity. Pilot-scale batches (100 kg) maintain yields above 70% by employing continuous distillation to remove generated HCl, preventing side reactions.

Alternative Synthetic Routes

While the piperidine substitution method dominates, exploratory approaches include:

  • Microwave-Assisted Synthesis: Reducing reaction time to 1 hour with comparable yields (72%).

  • Solid-Phase Synthesis: Immobilizing chloropyrimidine on resin for automated stepwise functionalization, though yields remain suboptimal (50–55%) .

Q & A

Q. What are the optimized synthetic routes for 4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile, and how do reaction conditions influence yield and purity?

The compound can be synthesized via a three-component cyclocondensation under thermal aqueous conditions. Key steps include heating aromatic aldehydes, thiourea, and malononitrile derivatives, followed by purification via crystallization. Reaction temperature (e.g., 80–100°C), solvent polarity, and stoichiometric ratios of reactants significantly impact yield. For example, substituents on the aryl group (e.g., electron-withdrawing groups like Cl or Br) may require adjusted reaction times to avoid side products. Characterization via melting point analysis, IR (e.g., CN stretch at ~2212 cm⁻¹), and NMR (e.g., NH₂ protons at δ 7.18–8.39 ppm) is critical for validation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • IR Spectroscopy : Confirm the presence of NH₂ (3478–3329 cm⁻¹) and nitrile (CN, ~2212 cm⁻¹) groups.
  • NMR : Observe aromatic protons in DMSO-d₆ (δ 7.31–8.40 ppm) and piperidinyl protons (δ 3.08 ppm for N(CH₃)₂).
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 302 for M⁺) and fragmentation patterns (e.g., loss of piperidine moieties at m/z 104) .
  • Elemental Analysis : Match experimental and theoretical C/H/N percentages (e.g., C: 72.18% vs. 72.36% calculated) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

The compound exhibits limited solubility in polar solvents like water but dissolves well in DMSO or DMF. Stability tests show degradation under strong acidic (pH < 3) or basic (pH > 10) conditions, with optimal stability in neutral buffers. Long-term storage recommendations include desiccated environments at –20°C to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the pyrimidine ring influence biological activity?

Substituents at the 4- and 6-positions modulate electron density and steric bulk, affecting interactions with biological targets. For example:

  • Electron-withdrawing groups (Cl, Br) : Enhance binding to enzymes like acetylcholinesterase by increasing electrophilicity at the nitrile group.
  • Aryl groups (e.g., thiophenyl) : Improve lipophilicity, enhancing blood-brain barrier penetration in neuroactive studies . Quantitative Structure-Activity Relationship (QSAR) models can predict activity trends using Hammett σ constants and molecular docking simulations .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values (e.g., acetylcholinesterase inhibition) may arise from assay conditions (e.g., enzyme source, substrate concentration). To address this:

  • Standardize Assays : Use recombinant human acetylcholinesterase and consistent substrate (acetylthiocholine) concentrations.
  • Control for Purity : Validate compound purity via HPLC (>98%) to exclude confounding effects of impurities.
  • Cross-Validate with Orthogonal Methods : Compare enzymatic inhibition with cellular assays (e.g., SH-SY5Y neuroblastoma viability) .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Molecular Docking : Identify key interactions (e.g., hydrogen bonding with acetylcholinesterase’s catalytic triad).
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3 for CNS penetration) and reduce hepatotoxicity risks.
  • Metabolic Stability : Simulate cytochrome P450 metabolism to avoid rapid clearance .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization at the piperidinyl nitrogen can occur during prolonged heating. Mitigation strategies include:

  • Low-Temperature Cyclocondensation : Reduce thermal degradation.
  • Chiral Chromatography : Separate enantiomers using cellulose-based columns.
  • Asymmetric Catalysis : Introduce chiral auxiliaries during synthesis .

Methodological Considerations

Q. How to address low yields in multi-component reactions involving this compound?

  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 30 min, improving yield by 15–20% .
  • Workup Protocols : Precipitate impurities via pH adjustment (e.g., HCl to pH 5) before crystallization .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • HPLC-MS : Monitor hydrolyzed products (e.g., carboxylic acid derivatives from nitrile hydrolysis).
  • TGA/DSC : Assess thermal decomposition thresholds (>200°C for most pyrimidines) .

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